molecular formula C15H16O4 B5752098 Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate CAS No. 406470-79-9

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate

Cat. No.: B5752098
CAS No.: 406470-79-9
M. Wt: 260.28 g/mol
InChI Key: GADCDXNDOZCRHK-UHFFFAOYSA-N
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Description

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C15H16O4 It is a derivative of furan, a heterocyclic organic compound, and features a furan ring substituted with a carboxylate ester and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the copper-catalyzed reaction of furan, furfural, or furan-2-carboxylic acid with carbon tetrachloride (CCl4) and methanol (MeOH) to yield methyl furan-2-carboxylate . This intermediate can then be further reacted with 3,5-dimethylphenol under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar copper-catalyzed reactions, with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein function . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate is unique due to the presence of the 3,5-dimethylphenoxy group, which imparts distinct chemical and biological properties

Biological Activity

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 402614-64-6
Molecular Formula C₁₅H₁₆O₄
Molecular Weight 260.285 g/mol
LogP 3.262
PSA (Polar Surface Area) 48.67 Ų

These properties suggest that the compound may have favorable pharmacokinetic characteristics for biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, studies have shown that derivatives of furan carboxylates, including this compound, demonstrate notable activity against various bacterial strains.

In one study, the minimum inhibitory concentration (MIC) of related furan derivatives was found to be as low as 1.00 µg/mL against Staphylococcus aureus ATCC25923, indicating strong antibacterial efficacy .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest a potent ability to induce cell death in malignant cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit fatty acid synthase (FASN), a critical enzyme in lipid metabolism that is often upregulated in cancer cells . This inhibition may lead to reduced lipid synthesis and subsequent cell death.
  • Oxidative Stress Induction : Compounds with similar structures have been reported to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and apoptosis in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Study on Antibacterial Activity : A derivative exhibited an MIC of 1.00 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity in Cancer Models : In a comparative study, various furan derivatives were tested against HeLa and HepG2 cell lines, revealing significant cytotoxic effects with IC50 values ranging from 62.37 µg/mL for the most potent derivative .

Properties

IUPAC Name

methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-10-6-11(2)8-13(7-10)18-9-12-4-5-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADCDXNDOZCRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196052
Record name Methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406470-79-9
Record name Methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406470-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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